An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-2-thiobiuret
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-2-thiobiuret
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzoyl-2-thiobiuret, a key intermediate in the development of various biologically active compounds. This document delves into the underlying chemical principles of its synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines a suite of analytical techniques for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret (systematic name: N-(carbamoylcarbamothioyl)benzamide) is a multifaceted organic compound that has garnered significant interest in the scientific community. Its core structure, featuring a benzoyl group attached to a thiobiuret moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a crucial starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives.[1] These derivatives have shown promise in several therapeutic areas, exhibiting antibacterial properties and potential as kinase inhibitors.[1] The structural analogy of the 5-amino-2H-1,2,4-thiadiazolin-3-one ring to cytosine, a nucleobase, has spurred investigations into its potential as an antimetabolite with cytostatic and antiviral activities.[1]
This guide will provide a detailed exploration of the efficient one-pot synthesis of 1-Benzoyl-2-thiobiuret and a comprehensive analysis of its structural and spectroscopic properties.
Synthesis of 1-Benzoyl-2-thiobiuret: A Mechanistic Approach
The synthesis of 1-Benzoyl-2-thiobiuret is efficiently achieved through a one-pot, two-step process. This methodology is predicated on the in-situ generation of a reactive intermediate, benzoyl isothiocyanate, which subsequently undergoes nucleophilic attack by urea.
Reaction Scheme
The overall reaction can be summarized as follows:
Step 1: Formation of Benzoyl Isothiocyanate
Benzoyl chloride + Potassium thiocyanate → Benzoyl isothiocyanate + Potassium chloride
Step 2: Formation of 1-Benzoyl-2-thiobiuret
Benzoyl isothiocyanate + Urea → 1-Benzoyl-2-thiobiuret
Causality Behind Experimental Choices
The choice of a one-pot synthesis is a strategic one, driven by the reactivity of the benzoyl isothiocyanate intermediate. This intermediate is susceptible to hydrolysis, making its isolation and purification challenging.[2] By generating it in-situ, it can be immediately consumed in the subsequent reaction with urea, maximizing the yield of the desired product.
Acetone is the solvent of choice for this reaction due to several key properties. It effectively dissolves the reactants, benzoyl chloride and potassium thiocyanate, facilitating their interaction.[1] Furthermore, the inorganic byproduct of the first step, potassium chloride, is poorly soluble in acetone, causing it to precipitate out of the reaction mixture.[1] This precipitation serves as a visual indicator of reaction progress and allows for its easy removal by filtration.
The reaction is conducted under gentle heating to promote the rate of reaction without causing significant decomposition of the reactants or intermediates.
Reaction Mechanism
The synthesis proceeds through a well-defined mechanistic pathway, as illustrated in the following diagram:
Figure 1: Reaction mechanism for the synthesis of 1-Benzoyl-2-thiobiuret.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear visual cues and checkpoints to ensure a successful synthesis.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Potassium Thiocyanate | KSCN | 97.18 | 48.0 | 0.49 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 58.2 (48 mL) | 0.41 |
| Urea | CH₄N₂O | 60.06 | 24.0 | 0.40 |
| Acetone | C₃H₆O | 58.08 | 400 mL | - |
Procedure:
-
Preparation of Benzoyl Isothiocyanate Solution:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (48.0 g, 0.49 mol) and acetone (400 mL).
-
Warm the solution with stirring to approximately 50 °C.
-
Add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise to the warm solution. A milky white to yellow precipitate of potassium chloride will form immediately.[1]
-
Continue stirring the mixture at 50 °C for 3.5 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture by suction filtration to remove the precipitated potassium chloride.
-
-
Synthesis of 1-Benzoyl-2-thiobiuret:
-
Transfer the amber-colored filtrate to a clean 500 mL round-bottom flask.
-
Add urea (24.0 g, 0.40 mol) to the filtrate.
-
Heat the reaction mixture to 55 °C and stir for 5 hours.[1]
-
Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically scratch the inner walls of the flask with a glass rod to promote crystal formation.
-
Collect the bright yellow solid product by suction filtration.
-
The crude product can be recrystallized from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for analysis.[1]
-
Expected Yield: Approximately 27.0 g (30%).[1]
Characterization of 1-Benzoyl-2-thiobiuret
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Benzoyl-2-thiobiuret.
Physical Properties
| Property | Value |
| Appearance | Bright yellow solid |
| Melting Point | 174–175 °C[1] |
| Molecular Formula | C₉H₉N₃O₂S[3] |
| Molecular Weight | 223.25 g/mol [3] |
Elemental Analysis
The calculated elemental composition for C₉H₉N₃O₂S is as follows:
| Element | Percentage |
| Carbon | 48.42% |
| Hydrogen | 4.06% |
| Nitrogen | 18.82% |
| Oxygen | 14.33% |
| Sulfur | 14.36% |
Calculations are based on standard atomic weights.[4]
Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
Expected Chemical Shifts (in DMSO-d₆): [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.7 | singlet | 4H | NH₂ + 2NH |
| 8.1–8.5 | multiplet | 5H | Aromatic protons (Ph) |
The broad singlet at 3.7 ppm for four protons is characteristic of the exchangeable protons of the amino and amide groups. The multiplet in the aromatic region corresponds to the five protons of the phenyl ring.
Predicted Chemical Shifts (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~180-185 | C=S (Thioamide) |
| ~165-170 | C=O (Benzoyl) |
| ~155-160 | C=O (Urea) |
| ~128-135 | Aromatic carbons (Ph) |
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3100 | N-H stretching (amide and amine) |
| ~3060 | C-H stretching (aromatic) |
| ~1680 | C=O stretching (benzoyl carbonyl) |
| ~1650 | C=O stretching (urea carbonyl) |
| ~1590 | C=C stretching (aromatic ring) |
| ~1270 | C-N stretching |
| ~1170 | C=S stretching |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. Studies have shown that 1-Benzoyl-2-thiobiuret crystallizes in the monoclinic system.[1] The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°.[1] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] In the crystal lattice, intermolecular N—H···O and N—H···S hydrogen bonds link the molecules into sheets.[1]
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin and eye burns. Harmful if swallowed or inhaled. Reacts with water.[6]
-
Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas.[7]
-
Urea: May cause mild skin and eye irritation. Inhalation of dust may irritate the respiratory tract.[8]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
1-Benzoyl-2-thiobiuret: Safety data is not extensively available. As a precaution, it should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Figure 2: Workflow for the synthesis and characterization of 1-Benzoyl-2-thiobiuret.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 1-Benzoyl-2-thiobiuret and a comprehensive suite of analytical techniques for its characterization. The one-pot synthesis is a practical approach that circumvents the challenges associated with the isolation of the reactive benzoyl isothiocyanate intermediate. The characterization data provided, including spectroscopic and crystallographic information, establishes a benchmark for the validation of this important synthetic precursor. As the demand for novel therapeutic agents continues to grow, the methodologies outlined herein will be of significant value to researchers and drug development professionals working on the synthesis of biologically active heterocyclic compounds derived from 1-Benzoyl-2-thiobiuret.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
-
Acetone 100% Lab Grade Safety Data Sheet. (n.d.). Retrieved from Lab Alley. [Link]
-
Summit Fertilizers. (2023). UREA Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. [Link]
-
ChemSupply Australia. (2024). Safety Data Sheet POTASSIUM THIOCYANATE. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
LibreTexts. (2022). Stoichiometry: Elemental Analysis. [Link]
-
Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–9. [Link]
-
Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(5), 411-420. [Link]
-
Singh, P., & Kumar, A. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 55-65. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemaxon. (n.d.). Elemental Analysis Plugin. Chemaxon Docs. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzoyl-2-thio-biuret. PubMed. [Link]
-
LibreTexts Chemistry. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]
-
Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N. [Link]
-
Rasayan Journal of Chemistry. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 11(2), 649-660. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
-
NIST. (n.d.). Benzoyl Peroxide. NIST WebBook. [Link]
-
ResearchGate. (n.d.). FT-IR vibrational spectral pattern of benzoyl peroxide. [Link]
Sources
- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1-BENZOYL-2-THIOUREA(614-23-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
